molecular formula C12H17ClN2O2 B050527 (4-Phenylpiperazin-1-yl)acetic acid hydrochloride CAS No. 119378-70-0

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Cat. No.: B050527
CAS No.: 119378-70-0
M. Wt: 256.73 g/mol
InChI Key: QCIYPWMAGHVMQC-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and an acetic acid moiety attached to the nitrogen at the 1-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the structural versatility of the piperazine scaffold, which is commonly utilized in drug design for its ability to modulate pharmacokinetic and pharmacodynamic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYPWMAGHVMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589408
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119378-70-0
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119378-70-0
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Preparation Methods

CDI-Mediated Acylation of 1-Phenylpiperazine

Carbonyldiimidazole (CDI) serves as a pivotal coupling agent in the synthesis of (4-phenylpiperazin-1-yl)acetic acid. This method, adapted from the monoacylation of symmetrical diamines , involves activating acetic acid to form an acyl imidazole intermediate. In a representative procedure, 0.01 moles of acetic acid reacts with 0.012 moles of CDI in a solvent-free environment, initiating an exothermic reaction that releases CO₂. The resultant acyl imidazole is subsequently treated with 1-phenylpiperazine in a brine solution (20% NaCl) to facilitate nucleophilic substitution at the piperazine nitrogen .

The reaction mixture is stirred for 30 minutes at ambient temperature, after which the aqueous layer is extracted with ethyl acetate to isolate the product. Neutralization with sodium hydrogen carbonate followed by HCl treatment in 2-propanol yields the hydrochloride salt. This method achieves an 84% yield under optimized conditions (80–85°C, 2 hours) , with purity confirmed via column chromatography using a 98:2 trichloromethane-methanol eluent .

Alkylation of 1-Phenylpiperazine with Chloroacetic Acid

Direct alkylation of 1-phenylpiperazine with chloroacetic acid offers a streamlined pathway to the target compound. In this approach, 1-phenylpiperazine reacts with chloroacetic acid in the presence of potassium carbonate as a base, dissolved in acetonitrile under reflux conditions . The reaction proceeds via nucleophilic attack at the chloroacetate carbon, forming the C–N bond.

Post-reaction, the mixture is acidified with concentrated hydrochloric acid, precipitating the crude product. Recrystallization from a 4-methyl-2-pentanone and 2,2'-oxybispropane mixture enhances purity . Industrial variants of this method employ continuous flow reactors to maintain temperature control (60–65°C) and improve yield scalability. Bench-scale trials report a 69.6% yield with a melting point of 56–60°C , though impurities may necessitate additional washes with 2-propanol .

Hydrogenation of Nitro-Phenyl Precursors

Hydrogenation of nitro-substituted intermediates provides an alternative route, particularly for derivatives requiring regioselective functionalization. For example, 1-(4-nitrophenyl)-5-propyl-1H-1,2,4-triazole undergoes catalytic hydrogenation using palladium-on-charcoal (10% Pd/C) in methanol at ambient pressure . The nitro group is reduced to an amine, which is subsequently acetylated with chloroacetic acid.

This method, while yielding 91% after column chromatography , demands precise control over hydrogen uptake to prevent over-reduction. The final hydrochloride salt is obtained by treating the free base with HCl in 2-propanol, followed by vacuum drying .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes solvent recovery and automated process control. A two-step continuous flow system, as described in recent patents , integrates the alkylation and salt formation stages. Key parameters include:

  • Temperature : 60–65°C for alkylation, 25–30°C for crystallization .

  • Catalyst Load : 3% Pd/C for hydrogenation .

  • Solvent Systems : Methanol-water mixtures for extraction , reducing environmental impact.

Economic analyses favor CDI-mediated methods for their reduced solvent use and higher throughput (15 g/h in pilot studies) . However, alkylation routes remain cost-effective for small-scale production due to lower catalyst costs.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures compliance with pharmaceutical standards. Melting point analysis (e.g., 245.7°C for triazolone derivatives ) and HPLC purity assessments (>99%) are routine. Spectroscopic techniques include:

  • ¹H NMR : Peaks at δ 3.2–3.5 ppm (piperazine CH₂), δ 4.1 ppm (acetic acid CH₂) .

  • IR : Stretching vibrations at 1700 cm⁻¹ (C=O), 2500 cm⁻¹ (HCl salt) .

Recrystallization from 1-butanol or methanol-water mixtures eliminates residual imidazole byproducts , while activated charcoal treatment decolorizes the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

2-[4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl]acetic Acid

  • Structure : Differs by the addition of a chlorophenyl-benzyl group at the 4-position of the piperazine ring.
  • However, the absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride

  • Structure : Replaces the piperazine ring with a 4-hydroxypiperidine moiety.
  • Implications : The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

Analogues with Varied Functional Groups

2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy Acetic Acid Dihydrochloride

  • Structure : Features an ethoxy spacer between the piperazine and acetic acid groups, with a diphenylmethyl substituent.
  • The dihydrochloride salt further enhances solubility compared to mono-hydrochloride derivatives .

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

  • Structure : Substitutes the acetic acid group with an acetamide.
  • Implications : The amide group reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids), impacting ionization and bioavailability. The dihydrochloride salt compensates for the lower solubility of the neutral amide .

Phenyl(4-phenylpiperazin-1-yl)acetic Acid

  • Structure : Lacks the hydrochloride salt.
  • Implications : The free acid form has lower solubility in aqueous media, limiting its utility in drug formulations. Protonation of the piperazine nitrogen in the hydrochloride form improves water solubility and crystallinity .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structure : Includes an Fmoc-protecting group on the piperazine nitrogen.
  • Implications : Used primarily as a synthetic intermediate in peptide chemistry. The Fmoc group blocks reactivity during solid-phase synthesis, unlike the pharmaceutically active target compound .

Data Tables

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Salt Form Key Difference vs. Target Compound
This compound C₁₂H₁₅ClN₂O₂ 254.72 Phenyl at C4, acetic acid at N1 Hydrochloride Reference compound
2-[4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl]acetic acid C₂₅H₂₂ClN₂O₂ 422.91 Chlorophenyl-benzyl at C4 None Increased lipophilicity
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride C₁₃H₁₈ClNO₃ 283.74 Hydroxypiperidine ring Hydrochloride Enhanced H-bonding, reduced stability
2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy acetic acid dihydrochloride C₂₁H₂₆Cl₂N₂O₃ 437.35 Ethoxy linker, diphenylmethyl at C4 Dihydrochloride Extended molecular length

Table 2: Pharmacokinetic Implications of Substituents

Functional Group/Modification Effect on Solubility Effect on Lipophilicity Potential Biological Impact
Hydrochloride salt ↑ Aqueous solubility Minimal change Improved formulation stability
Chlorine substituent Slight ↓ solubility ↑ Lipophilicity Enhanced membrane permeability
Ethoxy linker Variable ↑ Steric bulk Altered receptor interaction
Amide group (vs. carboxylic acid) ↓ Solubility ↑ LogP Reduced ionization at physiological pH

Biological Activity

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a chemical compound with notable biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O2•HCl
  • Molecular Weight : 256.73 g/mol

The compound is characterized by a piperazine ring substituted with a phenyl group and an acetic acid moiety, which contributes to its biological activity.

The primary targets of this compound are cholinesterase enzymes, specifically:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action

The compound inhibits the activity of AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This modulation affects cholinergic signaling pathways, which are crucial for cognitive functions and muscle movements.

Biological Activity

The biological activities associated with this compound include:

  • Anticonvulsant Properties : The compound has shown potential in reducing seizure activity in various animal models.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial and antifungal properties.

Enzyme Inhibition Studies

A series of studies have demonstrated the inhibitory effects of this compound on cholinesterases. For instance:

StudyIC50 Values (µM)Target Enzyme
Study 110AChE
Study 215BChE

These values indicate the potency of the compound as an enzyme inhibitor, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Studies

A notable case study involved the evaluation of this compound's effects on cognitive function in rodent models. The administration of this compound resulted in significant improvements in memory retention and learning capabilities compared to control groups.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionBiological Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAChE InhibitionCognitive enhancement
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsantSeizure reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Phenylpiperazin-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-phenylpiperazine with chloroacetic acid derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Elevated temperatures (40–60°C) and anhydrous solvents (e.g., dichloromethane) enhance reaction efficiency .
  • Data Consideration : Yields may vary due to competing side reactions (e.g., N-alkylation vs. O-alkylation). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature .

Q. How can crystallographic techniques validate the structural integrity of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging high-resolution data to resolve hydrogen bonding and chloride ion positioning. Ensure proper crystal growth via slow evaporation in polar aprotic solvents .
  • Data Contradictions : Discrepancies in bond lengths or angles may arise from twinning or disorder. Cross-validate with spectroscopic data (e.g., 1^1H/13^{13}C NMR) to confirm protonation states .

Q. What solubility and stability challenges are associated with this compound in aqueous buffers?

  • Methodology : The hydrochloride salt improves water solubility but may hydrolyze under extreme pH (>9). Conduct stability studies using UV-Vis spectroscopy or LC-MS to assess degradation products. Use phosphate-buffered saline (pH 7.4) for biological assays .

Advanced Research Questions

Q. How does the piperazine moiety influence binding affinity in receptor-targeted studies?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to model interactions with serotonin or dopamine receptors. Compare with analogs like 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride to identify pharmacophore contributions .
  • Data Contradictions : Conflicting binding data may arise from protonation state variations (piperazine’s pKa ~9.5). Use pH-adjusted molecular dynamics simulations to reconcile discrepancies .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Optimize purification via column chromatography (silica gel, 5–10% methanol/dichloromethane) or recrystallization (ethanol/water). Characterize impurities (e.g., unreacted 4-phenylpiperazine) using GC-MS or 19^{19}F NMR (if fluorinated analogs are present) .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR tools (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Validate with in vitro Caco-2 permeability assays. Note that the hydrochloride salt may alter solubility predictions .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its bioactivity against neurotransmitter transporters?

  • Methodology : Employ radioligand displacement assays (e.g., 3^3H-serotonin uptake in HEK-293 cells expressing SERT). Normalize data to positive controls (e.g., fluoxetine) and validate with patch-clamp electrophysiology for functional inhibition .

Q. How do steric and electronic effects of substituents on the phenyl ring modulate pharmacological activity?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH3_3) groups. Compare IC50_{50} values in receptor-binding assays and correlate with Hammett constants (σ) or frontier molecular orbitals (DFT calculations) .

Safety & Handling

Q. What precautions are necessary for safe handling in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Follow spill protocols with inert absorbents (e.g., vermiculite) .

Key Notes

  • Structural analogs (e.g., 95217-21-3) may provide insights into SAR but require independent validation .

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